3-Chloro-4-(cyclopropylmethoxy)benzaldehyde
Overview
Description
Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Impurities in Pharmaceuticals : One study discusses a synthetic method for an impurity in crude roflumilast, using 3,4-bis(cyclopropylmethoxy)benzaldehyde as a precursor. This method involves alkylation, oxidation, chlorination, and acylation reactions, highlighting the compound's utility in pharmaceutical chemistry (Zhang et al., 2014).
Optical Properties of Metal Complexes : Another research focused on the synthesis of aluminum and zinc complexes using substituted benzaldehydes, including 4-Methyl(methoxy or chloro)benzaldehyde. These complexes exhibited unique spectroscopic and thermal properties, which could be useful in materials science (Barberis & Mikroyannidis, 2006).
Vilsmeier Reagent in Heterocyclic Synthesis : A paper describes the use of Vilsmeier reagent (DMF/POCl3) in synthesizing 3-Chloro-1H-indole-2-carboxaldehydes, demonstrating the versatility of chloro-substituted benzaldehydes in synthesizing heterocyclic compounds (Majo & Perumal, 1996).
Biological and Medicinal Applications
Antimicrobial and Anticancer Potentials : Research on a series of 4-(substituted benzylidene-amino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-ones revealed that compounds with m-chloro substituent on benzaldehyde portion showed antimicrobial potential. This indicates the potential biological activity of chloro-substituted benzaldehydes (Sigroha et al., 2012).
Anti-tumor Activities : A study on the synthesis of novel 4-aminoquinazoline derivatives, using 4-(3-Chloropropoxy)-3-methoxybenzonitrile as a precursor, showed that these derivatives have activities against Bcap-37 cell proliferation, suggesting their potential in cancer therapy (Li, 2015).
Second Harmonic Generation Applications : Vanillin (4-hydroxy 3-methoxy benzaldehyde) has been studied for its potential in second harmonic generation applications in the ultraviolet and near-infrared wavelength region. This highlights the potential application of certain benzaldehydes in photonics and optical technologies (Singh et al., 2001).
Properties
IUPAC Name |
3-chloro-4-(cyclopropylmethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c12-10-5-9(6-13)3-4-11(10)14-7-8-1-2-8/h3-6,8H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQNGTYJJIQJRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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